molecular formula C16H14N4O4S2 B254712 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B254712
M. Wt: 390.4 g/mol
InChI Key: IZNYQHJEWUAZQO-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as EBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBS is a sulfonamide derivative that contains a benzothiazole and benzimidazole moiety, which makes it a versatile compound with a wide range of potential applications.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not well understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to modulate the activity of certain ion channels, which may contribute to its potential applications as a fluorescent probe for the detection of zinc ions.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and ion channels. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been shown to have potential anti-cancer activity and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in lab experiments is its versatility, as it can be used in a variety of applications. However, one limitation is that the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in scientific research. One potential application is as a fluorescent probe for the detection of zinc ions in biological systems, which could have implications for the diagnosis and treatment of certain diseases. Another potential direction is the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide as a potential anti-cancer agent, which could have significant therapeutic potential. Additionally, further research is needed to better understand the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its potential applications in other areas of scientific research.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-amino-6-ethoxybenzothiazole with 5-chloro-2-nitrobenzoic acid to form the corresponding nitro derivative. The nitro derivative is then reduced to the amino derivative using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with sulfonamide to form N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems, as a potential anti-cancer agent, and as a selective inhibitor of carbonic anhydrase IX. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has also been used as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Molecular Formula

C16H14N4O4S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H14N4O4S2/c1-2-24-9-3-5-12-14(7-9)25-16(19-12)20-26(22,23)10-4-6-11-13(8-10)18-15(21)17-11/h3-8H,2H2,1H3,(H,19,20)(H2,17,18,21)

InChI Key

IZNYQHJEWUAZQO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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